molecular formula C10H9FN2 B11914390 7-Fluoro-4-methylquinolin-8-amine

7-Fluoro-4-methylquinolin-8-amine

Cat. No.: B11914390
M. Wt: 176.19 g/mol
InChI Key: QYPWZYJWDCLTTB-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylquinolin-8-amine is a fluorinated quinoline derivative characterized by a fluorine atom at position 7, a methyl group at position 4, and an amine group at position 7. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity due to its electronegativity and small atomic radius . The methyl group at position 4 may contribute to steric effects and lipophilicity, while the 8-amine group facilitates hydrogen bonding, a critical feature for interactions with biological targets.

Quinoline derivatives are widely studied for their antimicrobial, anticancer, and antimalarial activities. For example, chlorinated and brominated analogs (e.g., 7-chloro-2-phenylquinolin-4-amine) exhibit notable biological activity, suggesting that the fluorine and methyl substituents in 7-Fluoro-4-methylquinolin-8-amine could similarly enhance its pharmacological profile .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-4-methylquinolin-8-amine

InChI

InChI=1S/C10H9FN2/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,12H2,1H3

InChI Key

QYPWZYJWDCLTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-8-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method involves the reaction of anilines with aldehydes, followed by cyclization . Transition-metal catalyzed reactions are also employed for the synthesis of quinoline derivatives .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methylquinolin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may yield various substituted quinolines .

Scientific Research Applications

7-Fluoro-4-methylquinolin-8-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly for its enzyme inhibitory activities.

    Industry: It is used in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methylquinolin-8-amine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes, leading to the disruption of biological processes in bacteria or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 7-Fluoro-4-methylquinolin-8-amine with key analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) LogP Key Features
7-Fluoro-4-methylquinolin-8-amine* C₁₀H₁₀FN₂ 178.2 (estimated) 7-F, 4-CH₃, 8-NH₂ N/A ~3.5† Enhanced electronegativity, H-bonding
7-Methylquinolin-8-amine C₁₀H₁₀N₂ 158.2 7-CH₃, 8-NH₂ N/A N/A Lacks fluorine; simpler structure
NQ1 (Nitroquinoline derivative) C₂₅H₁₉N₃O₄ 425.1 3-NO₂, 6-benzyloxy, 7-OCH₃ 222 N/A Nitro group for redox activity
7-Chloro-2-phenylquinolin-4-amine C₁₅H₁₁ClN₂ 254.7 7-Cl, 2-C₆H₅, 4-NH₂ N/A 4.718 High lipophilicity, chloro-substituent
Compound 8 (Bromo derivative) C₁₆H₁₂BrF₂N₂ 365.1 6-Br, 3-(difluoromethyl)phenyl N/A N/A Bromine for halogen bonding

*Estimated properties based on structural analogs. †Predicted using analogous quinoline LogP values (e.g., 7-methylquinolin-8-amine has LogP ~2.5; fluorine increases by ~0.5–1.0 unit).

Spectroscopic and Analytical Data

  • NMR Trends: In nitroquinoline derivatives (e.g., NQ1), aromatic protons resonate at δ 7.19–7.68, while methoxy groups appear at δ 4.0 . For 7-Fluoro-4-methylquinolin-8-amine, distinct fluorine coupling (¹⁹F NMR) and methyl proton signals (δ ~2.5) would be characteristic.
  • Mass Spectrometry : Analogs like NQ1 show [M]+ peaks at m/z 425, consistent with their molecular weights. The target compound’s EI-MS would likely display [M]+ near m/z 178.

Biological Activity

7-Fluoro-4-methylquinolin-8-amine is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The unique substitution pattern of this compound enhances its stability and interaction with biological targets, making it a significant candidate for medicinal chemistry research. This article delves into the biological activities, mechanisms of action, and potential applications of 7-Fluoro-4-methylquinolin-8-amine, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 7-Fluoro-4-methylquinolin-8-amine is C10H9FN2C_{10}H_9FN_2 with a molecular weight of 177.19 g/mol. Its structure features a fluorine atom at the 7-position and a methyl group at the 4-position of the quinoline ring, which contributes to its unique properties and reactivity. The presence of fluorine is known to enhance lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.

Antimicrobial Activity

7-Fluoro-4-methylquinolin-8-amine exhibits significant antimicrobial properties . Studies have shown that it can inhibit key enzymes involved in microbial growth, making it effective against various bacterial strains. The fluorine atom enhances its interaction with bacterial enzymes, potentially increasing its potency compared to non-fluorinated analogs.

Antiviral Activity

Research indicates that this compound also possesses antiviral activity , particularly against viruses that are resistant to conventional treatments. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes critical for DNA synthesis.

Anticancer Properties

The compound has shown promise in anticancer research , where it may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. Interaction studies have revealed that it can bind to enzymes critical for DNA replication in cancer cells, disrupting their growth.

The mechanism of action of 7-Fluoro-4-methylquinolin-8-amine involves:

  • Enzyme Inhibition : It inhibits enzymes involved in DNA replication and repair processes in both bacteria and cancer cells.
  • Disruption of Cellular Pathways : The compound may interfere with signaling pathways that regulate cell survival and proliferation, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-Fluoro-4-methylquinolin-8-amine, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Properties
7-Fluoro-4-chloroquinolineChlorine instead of methyl groupDifferent reactivity patterns
7-Fluoro-6-methylquinolin-3-amineAmine at position 3Potentially different biological activity
MefloquineContains a piperidine moietyKnown antimalarial activity
Brequinar®Different substitution patternAnticancer properties

The specific substitution pattern of 7-Fluoro-4-methylquinolin-8-amine imparts distinct biological activities compared to other fluorinated quinolines, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of 7-Fluoro-4-methylquinolin-8-amine:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus, showing lower minimum inhibitory concentrations (MICs) compared to non-fluorinated derivatives.
  • Antiviral Mechanism Exploration : Research published in a peer-reviewed journal highlighted the compound's ability to inhibit viral replication in vitro, suggesting potential applications in treating viral infections resistant to standard therapies.
  • Cancer Cell Proliferation Inhibition : A recent investigation found that treatment with 7-Fluoro-4-methylquinolin-8-amine resulted in reduced viability of various cancer cell lines, indicating its potential as an anticancer agent.

Q & A

Q. What are the key synthetic methodologies for preparing 7-Fluoro-4-methylquinolin-8-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The Friedländer synthesis is a common approach for quinoline derivatives, involving condensation of 2-aminobenzaldehyde with enolizable ketones under acidic conditions . For fluorinated analogs like 7-Fluoro-4-methylquinolin-8-amine, fluorinated precursors (e.g., 3-fluoro-4-methylaniline ) are used. Solvent choice (e.g., ethanol or acetic acid) and catalysts (e.g., polyphosphoric acid) significantly impact yield. For example, elevated temperatures (80–120°C) and inert atmospheres reduce side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers validate the structural integrity and purity of 7-Fluoro-4-methylquinolin-8-amine?

  • Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS). For 7-Fluoro-4-methylquinolin-8-amine:
  • ¹H NMR : Look for aromatic protons (δ 6.8–8.5 ppm), methyl group (δ 2.5–3.0 ppm), and amine protons (δ 5.0–6.0 ppm, broad singlet).
  • ¹³C NMR : Confirm fluorinated carbons (C-F coupling, ~160 ppm) and methyl groups (δ 20–25 ppm).
  • HRMS : Expected molecular ion [M+H]+ at m/z 176.08 (C₁₀H₁₀FN₂). Purity should exceed 98% via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 7-Fluoro-4-methylquinolin-8-amine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity, concentration ranges). To resolve discrepancies:
  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability assays).
  • Validate findings with isogenic cell lines (wild-type vs. mutant targets).
  • Perform dose-response curves (IC₅₀ values) across multiple replicates.
  • Cross-reference with structural analogs (e.g., 8-Fluoroquinolin-3-amine ) to identify substituent-specific effects. Document all protocols in adherence to FAIR data principles .

Q. What strategies optimize 7-Fluoro-4-methylquinolin-8-amine for use in fluorescent probes for cellular imaging?

  • Methodological Answer : Modify the quinoline core to enhance fluorescence quantum yield:
  • Introduce electron-donating groups (e.g., -OCH₃ at position 6) to stabilize excited states.
  • Conjugate with fluorophores (e.g., BODIPY) via amine-functionalized linkers.
  • Assess photostability under physiological conditions (pH 7.4, 37°C) using confocal microscopy.
    Reference: Fluorescent probes derived from 7-Nitroquinolin-8-amine analogs showed improved imaging in live-cell studies .

Q. How can computational tools predict the metabolic stability of 7-Fluoro-4-methylquinolin-8-amine in drug discovery?

  • Methodological Answer : Use in silico platforms (e.g., PISTACHIO, REAXYS) to simulate metabolic pathways:
  • Predict cytochrome P450-mediated oxidation (e.g., CYP3A4/2D6) at the quinoline ring or methyl group.
  • Compare with experimental microsomal stability data (human liver microsomes, NADPH cofactor).
  • Optimize stability by introducing blocking groups (e.g., deuteration at labile positions) .

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